molecular formula C20H22FN3O3 B5659516 (1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(2-fluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(2-fluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5659516
M. Wt: 371.4 g/mol
InChI Key: KUJLAXMHVZKXQJ-LSDHHAIUSA-N
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Description

Synthesis Analysis

The synthesis of complex bicyclic compounds often involves multi-step chemical processes, utilizing specific reagents and conditions to achieve the desired structures. For compounds similar to the one , methodologies typically include the formation of diazabicyclo structures through reactions involving isocyanates, semicarbazones, and specific catalysts under controlled conditions to ensure the precise assembly of the molecular framework (M. Sañudo, S. Marcaccini, Sara Basurto, T. Torroba, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of diazabicyclo nonane rings, which exhibit a chair-chair conformation. This conformational preference is crucial for the molecule's stability and reactivity. The structure is further defined by substituents like the 3,5-dimethylisoxazol-4-yl group, which contribute to the compound's physicochemical properties and biological activity (E. Gálvez, M. S. Arias, Juana Bellanato, José Vicente García-Ramos, F. Florencio, P. Smith-Verdier, S. García-Blanco, 1985).

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, highlighting their reactivity towards different reagents and conditions. For instance, they can undergo transformations such as methylation, acylation, and cycloaddition reactions, which are pivotal in modifying their structural framework and introducing new functional groups. These reactions not only elucidate the compound's chemical behavior but also pave the way for synthesizing derivatives with enhanced properties or specific functionalities (Wen-Chung Shieh, S. Dell, O. Repič, 2001).

Physical Properties Analysis

The physical properties of such molecules, including melting points, solubility, and crystallinity, are significantly influenced by their molecular structure. The presence of specific functional groups and the overall molecular conformation impact these properties, affecting the compound's behavior in different solvents and conditions. These properties are crucial for understanding the compound's stability, storage conditions, and suitability for various applications (R. Moreno-Fuquen, Kevin Arango-Daraviña, Diana Becerra, Juan C Castillo, A. Kennedy, M. Macías, 2019).

properties

IUPAC Name

(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-fluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-12-17(13(2)27-22-12)11-24-15-8-7-14(19(24)25)9-23(10-15)20(26)16-5-3-4-6-18(16)21/h3-6,14-15H,7-11H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJLAXMHVZKXQJ-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3CCC(C2=O)CN(C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2[C@@H]3CC[C@H](C2=O)CN(C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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